

2-Hydroxymethylene ethisterone molecular weight and formula

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Compound of Interest

Compound Name: 2-Hydroxymethylene ethisterone

Cat. No.: B15548108

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Technical Guide: 2-Hydroxymethylene Ethisterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Hydroxymethylene ethisterone**, a significant metabolite of the synthetic steroid Danazol. It details the compound's molecular characteristics, outlines a potential synthetic pathway derived from its parent compound, and discusses its known biological activities. This guide is intended to serve as a foundational resource for researchers engaged in steroid chemistry, pharmacology, and drug development.

Core Molecular Data

2-Hydroxymethylene ethisterone, a derivative of the progestin ethisterone, is characterized by the addition of a hydroxymethylene group at the C2 position. Its fundamental molecular properties are summarized below.

| Property | Value | Citation |
|-------------------|--|----------|
| Molecular Formula | C ₂₂ H ₂₈ O ₃ | |
| Molecular Weight | 340.46 g/mol | |
| Synonyms | 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one | [1] |

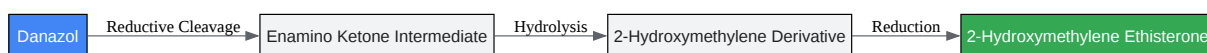
Synthesis and Experimental Protocols

The synthesis of **2-Hydroxymethylene ethisterone** can be conceptualized as a multi-step process originating from Danazol. The key transformation involves the cleavage of the isoxazole ring of Danazol, followed by hydrolysis and reduction.

Proposed Synthetic Pathway

A plausible synthetic route involves the following key transformations[1]:

- Reductive Cleavage of Danazol: The initial step is the reductive cleavage of the N-O bond within the isoxazole ring of Danazol. This yields an intermediate enamino ketone.
- Hydrolysis: The enamino ketone intermediate is then subjected to hydrolysis to produce the 2-hydroxymethylene derivative.
- Reduction: Finally, a reduction step is employed to yield **2-Hydroxymethylene ethisterone**.



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Proposed synthetic pathway for **2-Hydroxymethylene ethisterone**.

Note on Experimental Details

While the general synthetic pathway is understood, detailed experimental protocols specifying reagents, reaction conditions (temperature, time, solvents), and purification methods are not

readily available in the public domain. Researchers aiming to synthesize this compound would need to develop a specific protocol based on established methods for similar steroid modifications, such as the formylation of 17 α -ethynyltestosterone.

Biological Activity and Mechanism of Action

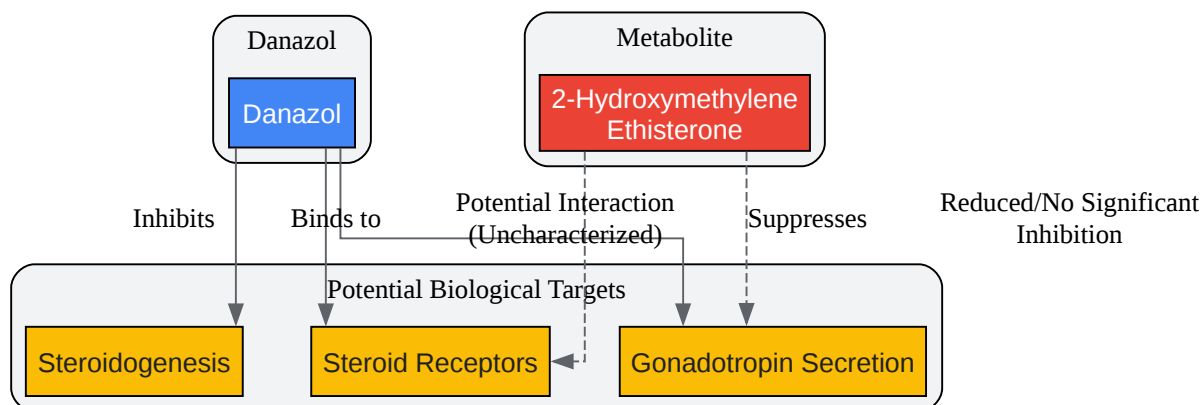
2-Hydroxymethylene ethisterone is recognized as a major metabolite of Danazol[1]. The biological activity of Danazol is multifaceted, involving the suppression of gonadotropin secretion, direct inhibition of steroidogenesis, and interaction with various steroid receptors[2].

Pituitary Inhibiting Activity

Studies have indicated that **2-Hydroxymethylene ethisterone**, along with other metabolites of Danazol, does not exhibit significant pituitary inhibiting activity when compared to the parent drug[1]. This suggests that the metabolic conversion of Danazol to **2-Hydroxymethylene ethisterone** may represent a deactivation pathway with respect to this particular biological endpoint.

Potential Signaling Pathway Interactions

Given that Danazol interacts with multiple steroid receptors, it is plausible that **2-Hydroxymethylene ethisterone** may retain some affinity for these receptors, albeit likely with different binding characteristics and functional outcomes. The structural modifications at the A-ring would significantly influence its interaction with the ligand-binding domains of androgen, progesterone, and other steroid receptors. However, specific studies elucidating the direct interaction of **2-Hydroxymethylene ethisterone** with these signaling pathways are currently lacking.



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Comparative biological activity of Danazol and its metabolite.

Conclusion

2-Hydroxymethylene ethisterone is a key metabolite of Danazol with distinct molecular features. While a general synthetic strategy has been proposed, detailed experimental procedures require further development. Current evidence suggests that it possesses significantly reduced pituitary-inhibiting activity compared to its parent compound. Future research should focus on elucidating its complete pharmacological profile, including its binding affinities for various steroid receptors and its potential effects on downstream signaling pathways. This will provide a clearer understanding of its role in the overall therapeutic and side-effect profile of Danazol.

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References

- 1. Isolation, synthesis, and biological activity of five metabolites of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danazol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Hydroxymethylene ethisterone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548108#2-hydroxymethylene-ethisterone-molecular-weight-and-formula]

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